Ethyl 2,4-dimethyl-3-oxopentanoate

Catalog No.
S9076716
CAS No.
7251-96-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
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Ethyl 2,4-dimethyl-3-oxopentanoate

CAS Number

7251-96-9

Product Name

Ethyl 2,4-dimethyl-3-oxopentanoate

IUPAC Name

ethyl 2,4-dimethyl-3-oxopentanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6-7H,5H2,1-4H3

InChI Key

JALTUNPRESCIAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)C(C)C

Ethyl 2,4-dimethyl-3-oxopentanoate, with the chemical formula C9H16O3C_9H_{16}O_3 and a molecular weight of approximately 172.22 g/mol, is an organic compound categorized as a ketone ester. It is recognized for its structural features, which include a five-carbon chain with two methyl groups at the second and fourth positions and a keto group at the third position. This compound is also known by its CAS number 7251-96-9 and has various synonyms, including ethyl 2,4-dimethyl-3-oxopentanoate and ethyl 2,4-dimethyl-3-oxobutanoate .

Typical of ketones and esters. Some notable reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield ethyl alcohol and the corresponding acid.
    Ethyl 2 4 dimethyl 3 oxopentanoate+H2O2 4 dimethyl 3 oxopentanoic acid+Ethanol\text{Ethyl 2 4 dimethyl 3 oxopentanoate}+H_2O\rightarrow \text{2 4 dimethyl 3 oxopentanoic acid}+\text{Ethanol}
  • Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: This compound can participate in Claisen condensation reactions with other esters or carbonyl compounds to form larger β-keto esters.

Ethyl 2,4-dimethyl-3-oxopentanoate can be synthesized through several methods:

  • Claisen Condensation: By reacting ethyl acetoacetate with an appropriate aldehyde or ketone in the presence of a strong base like sodium ethoxide.
    Ethyl Acetoacetate+AldehydeBaseEthyl 2 4 dimethyl 3 oxopentanoate\text{Ethyl Acetoacetate}+\text{Aldehyde}\xrightarrow{\text{Base}}\text{Ethyl 2 4 dimethyl 3 oxopentanoate}
  • Direct Esterification: This involves the reaction of 2,4-dimethyl-3-oxopentanoic acid with ethanol in the presence of an acid catalyst.

Ethyl 2,4-dimethyl-3-oxopentanoate finds applications in various fields:

  • Flavor and Fragrance Industry: Due to its pleasant aroma profile, it is used in flavoring agents and perfumes.
  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Chemical Synthesis: Utilized as a building block in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with ethyl 2,4-dimethyl-3-oxopentanoate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 2,2-dimethyl-3-oxopentanoateC9H16O3C_9H_{16}O_3Methyl groups at positions 2 and 2
Ethyl 4,4-dimethyl-3-oxopentanoateC9H16O3C_9H_{16}O_3Methyl groups at positions 4 and 4
Ethyl 2,2,4-trimethyl-3-oxobutanoateC10H18O3C_{10}H_{18}O_3Contains an additional methyl group

Uniqueness of Ethyl 2,4-Dimethyl-3-Oxopentanoate

Ethyl 2,4-dimethyl-3-oxopentanoate is distinguished by its specific arrangement of methyl groups and the position of the keto group compared to similar compounds. This unique structural configuration may contribute to its distinct physical properties and potential applications in various industries. Further research could provide insights into its unique reactivity patterns and biological activities compared to its analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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